
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 2,4-dinitrophenyl groups and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diamino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2,5-bis(2,4-dinitrophenyl)-3-methyl-
- Thiophene, 3,4-bis(2,4-dinitrophenyl)-2-methyl-
- Thiophene, 2,3-bis(2,4-dinitrophenyl)-5-methyl-
Uniqueness
Thiophene, 3,5-bis(2,4-dinitrophenyl)-2-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of two 2,4-dinitrophenyl groups and a methyl group at distinct positions on the thiophene ring influences its reactivity and potential applications. This compound’s unique structure makes it a valuable candidate for various research and industrial applications.
Properties
CAS No. |
61200-51-9 |
|---|---|
Molecular Formula |
C17H10N4O8S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3,5-bis(2,4-dinitrophenyl)-2-methylthiophene |
InChI |
InChI=1S/C17H10N4O8S/c1-9-14(12-4-2-10(18(22)23)6-15(12)20(26)27)8-17(30-9)13-5-3-11(19(24)25)7-16(13)21(28)29/h2-8H,1H3 |
InChI Key |
OBDLPYRHNQVUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

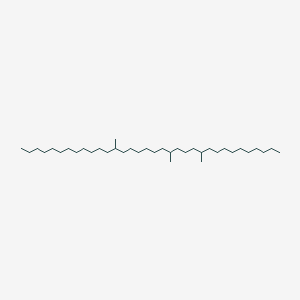
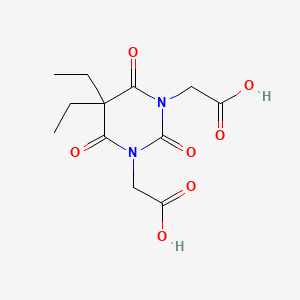

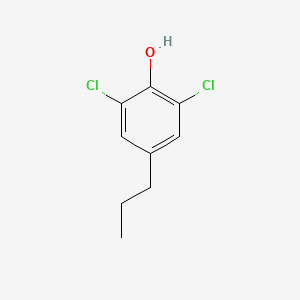

![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
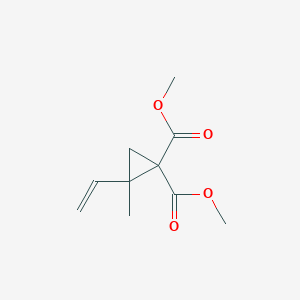
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
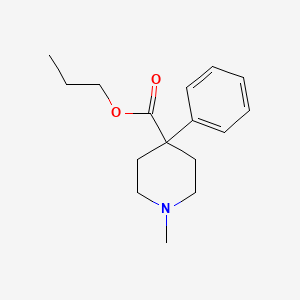
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)
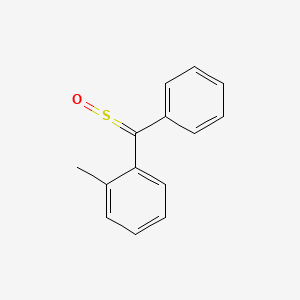
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
